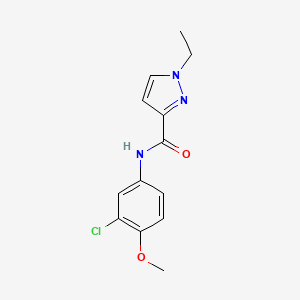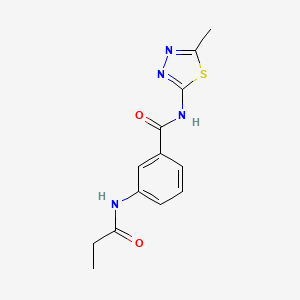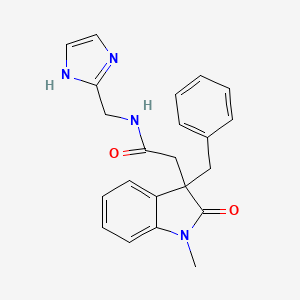![molecular formula C16H15NO5 B5411878 5-hydroxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5411878.png)
5-hydroxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-hydroxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid, also known as mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain, fever, and inflammation. It was first synthesized in 1961 and has since been widely used in the medical field.
作用機序
Mefenamic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting COX enzymes, 5-hydroxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid acid reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Mefenamic acid has several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It can also inhibit platelet aggregation, which can reduce the risk of blood clots. Mefenamic acid has been shown to have a half-life of approximately 2-4 hours and is primarily metabolized in the liver.
実験室実験の利点と制限
Mefenamic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, which means that there is a large body of literature available on its properties and effects. However, there are also limitations to using 5-hydroxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid acid in lab experiments. It has been shown to have potential side effects, including gastrointestinal bleeding and renal toxicity. Additionally, this compound acid may interact with other drugs, which can complicate experimental design.
将来の方向性
There are several future directions for research on 5-hydroxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid acid. One area of interest is the development of new formulations of this compound acid that can improve its bioavailability and reduce the risk of side effects. Another area of interest is the study of this compound acid in combination with other drugs, which may enhance its therapeutic effects. Finally, there is a need for further research on the long-term effects of this compound acid use, particularly in patients with chronic conditions.
合成法
Mefenamic acid can be synthesized through a series of chemical reactions. The starting material is 2,3-dimethylaniline, which is reacted with acetic anhydride to form 2,3-dimethylacetanilide. This intermediate is then reacted with para-anisidine to form 2-{[(4-methoxyphenyl)acetyl]amino}-3,5-dimethylbenzoic acid. Finally, this compound is hydroxylated using potassium permanganate to form 5-hydroxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid acid.
科学的研究の応用
Mefenamic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. Mefenamic acid has also been studied for its potential use in the treatment of various diseases, including rheumatoid arthritis, osteoarthritis, and dysmenorrhea.
特性
IUPAC Name |
5-hydroxy-2-[[2-(4-methoxyphenyl)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-22-12-5-2-10(3-6-12)8-15(19)17-14-7-4-11(18)9-13(14)16(20)21/h2-7,9,18H,8H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSJLEJAHSQUGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5411798.png)



![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,1,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5411830.png)

![{4-[3-(diethylamino)-1-propen-1-yl]-2,3,5,6-tetrafluorophenyl}(3-methoxypropyl)amine oxalate](/img/structure/B5411847.png)
![N-(2,4-dimethoxyphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5411849.png)
![3-(1-adamantyl)-6-amino-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5411852.png)
![N-{4-[({4-[2-(4-chlorophenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B5411861.png)
![2-{[(4-methylphenyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5411862.png)
![methyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5411863.png)
![ethyl {5-[4-(2-anilino-2-oxoethoxy)-3-chlorobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5411865.png)
